2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE is a useful research compound. Its molecular formula is C19H17ClN8O and its molecular weight is 408.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide is 408.1213849 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds
The research has demonstrated the synthesis of various heterocyclic compounds, including thiosemicarbazides, triazoles, and Schiff bases, indicating a wide interest in developing compounds with potential antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008). This highlights the chemical versatility and potential for creating molecules with specific biological activities.
Antimicrobial Agents
Formazans derived from Mannich bases of certain thiadiazole compounds have shown moderate antimicrobial activity, indicating the potential of these compounds in combating microbial infections (Sah et al., 2014).
Anticancer Evaluation
Compounds synthesized from naphthalene derivatives have been evaluated for their anticancer properties, with some showing significant activity against breast cancer cell lines (Salahuddin et al., 2014). This suggests the potential of structurally related compounds in cancer therapy.
Chemical Characterization and Reactions
Oxidation Reactions
Studies on the oxidation of indoles have led to the formation of various derivatives, demonstrating the chemical reactivity and potential for synthesizing novel compounds with interesting biological activities (Hino et al., 1983).
Lipase and α-Glucosidase Inhibition
The synthesis of triazole derivatives and their evaluation as inhibitors of lipase and α-glucosidase highlight the therapeutic potential of these compounds in treating diseases like obesity and diabetes (Bekircan et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN8O/c20-15-7-5-13(6-8-15)10-27-11-14(16-3-1-2-4-17(16)27)9-22-23-18(29)12-28-19(21)24-25-26-28/h1-9,11H,10,12H2,(H,23,29)(H2,21,24,26)/b22-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQQOMIYYUOAPW-LSFURLLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=NNC(=O)CN4C(=NN=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=N/NC(=O)CN4C(=NN=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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